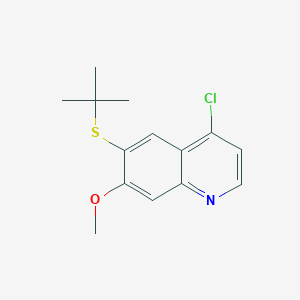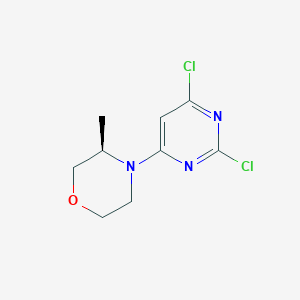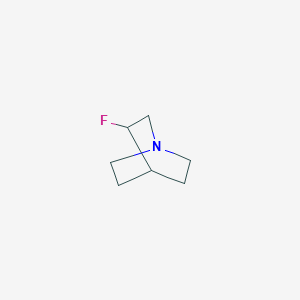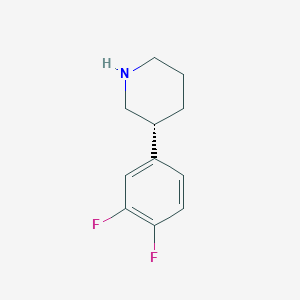
(R)-3-(3,4-Difluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(3,4-difluorophenyl)piperidine: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 3,4-difluorophenyl group in the structure of (3R)-3-(3,4-difluorophenyl)piperidine makes it a unique compound with specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(3,4-difluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (3R)-3-(3,4-difluorophenyl)piperidine.
Industrial Production Methods: In industrial settings, the production of (3R)-3-(3,4-difluorophenyl)piperidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(3,4-difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of (3R)-3-(3,4-difluorophenyl)piperidine.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3R)-3-(3,4-difluorophenyl)piperidine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: (3R)-3-(3,4-difluorophenyl)piperidine is studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Industry: The compound is used in the chemical industry for the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3R)-3-(3,4-difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-3-(3,4-dichlorophenyl)piperidine: Similar structure with chlorine atoms instead of fluorine atoms.
(3R)-3-(3,4-dimethylphenyl)piperidine: Similar structure with methyl groups instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in (3R)-3-(3,4-difluorophenyl)piperidine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Biological Activity: The specific substitution pattern may result in distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(3R)-3-(3,4-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |
InChI Key |
XFGMGVZQXXIXGX-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


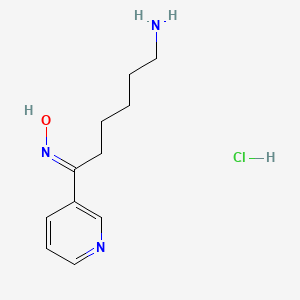
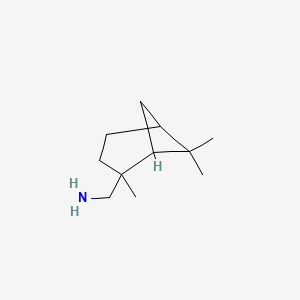
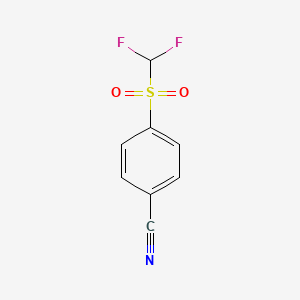
![8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione](/img/structure/B11754967.png)
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
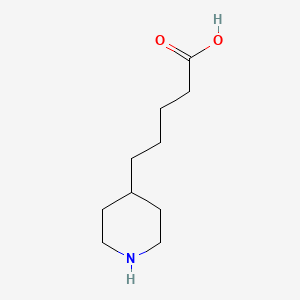
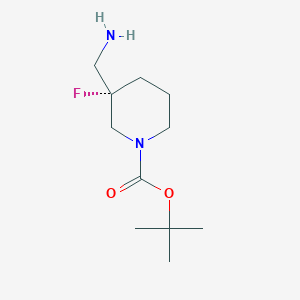
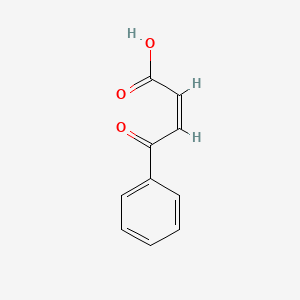
![tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)
